molecular formula C14H19N5O8 B12394891 TLR7 agonist 12

TLR7 agonist 12

Cat. No.: B12394891
M. Wt: 385.33 g/mol
InChI Key: BWBAACKFCWAZRB-SYZZGYRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TLR7 agonist 12: is a synthetic small molecule that targets Toll-like receptor 7 (TLR7), a member of the Toll-like receptor family. These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses. TLR7 agonists, including this compound, are known for their potential as vaccine adjuvants and immunotherapeutic agents due to their ability to activate antigen-presenting cells and enhance both humoral and cellular immunity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 12 involves multiple steps, including the introduction of various functional groups and the formation of heterocyclic structures. One common synthetic route involves the use of triazole tethered imidazoquinolines. For example, the compound can be synthesized by introducing a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon using triazolyl click chemistry . The reaction conditions typically involve the use of anhydrous solvents, such as dimethylformamide (DMF), and reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and trimethylamine .

Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: TLR7 agonist 12 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogues of imidazoquinolines with different substituents, which are characterized using spectroscopic techniques such as NMR and mass spectrometry .

Properties

Molecular Formula

C14H19N5O8

Molecular Weight

385.33 g/mol

IUPAC Name

4-[2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxo-1H-purin-7-yl]butanoic acid

InChI

InChI=1S/C14H19N5O8/c15-13-16-10-7(11(25)17-13)18(3-1-2-6(21)22)14(26)19(10)12-9(24)8(23)5(4-20)27-12/h5,8-9,12,20,23-24H,1-4H2,(H,21,22)(H3,15,16,17,25)/t5-,8?,9+,12-/m1/s1

InChI Key

BWBAACKFCWAZRB-SYZZGYRHSA-N

Isomeric SMILES

C(CC(=O)O)CN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

C(CC(=O)O)CN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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